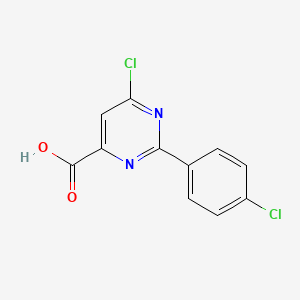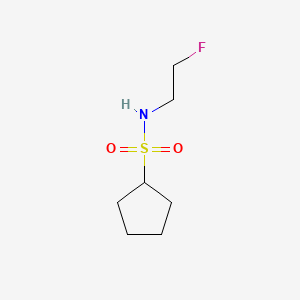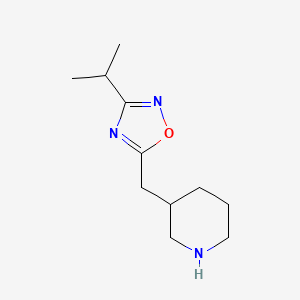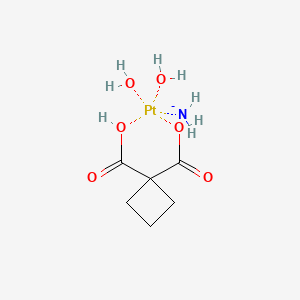
Azilsartan Amidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azilsartan Amidoxime is a derivative of Azilsartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a prodrug that is converted into its active form, Azilsartan, in the body. This compound is known for its high potency and efficacy in lowering blood pressure by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azilsartan Amidoxime involves several steps, starting from the precursor methyl 1-((2’-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester). The key steps include:
Formation of Amidoxime: The BEC methyl ester reacts with hydroxylamine hydrochloride in the presence of sodium methoxide to produce the amidoxime intermediate.
Cyclization: The amidoxime intermediate is treated with ethyl chloroformate in the presence of a base, followed by cyclization in xylene at reflux to produce Azilsartan methyl ester.
Hydrolysis: The Azilsartan methyl ester is hydrolyzed in aqueous sodium hydroxide to yield Azilsartan.
Final Conversion: Azilsartan is treated with medoxomil alcohol in the presence of tosyl chloride to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves controlling impurities to below 0.10% by isolating intermediates and using high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Azilsartan Amidoxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Azilsartan, each with different pharmacological properties .
Applications De Recherche Scientifique
Azilsartan Amidoxime has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ARBs.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: Employed in the development of new antihypertensive drugs and formulations.
Mécanisme D'action
Azilsartan Amidoxime exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction and aldosterone secretion. The result is a decrease in blood pressure and improved cardiovascular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Losartan
- Valsartan
- Candesartan
- Irbesartan
- Telmisartan
- Olmesartan
Uniqueness
Azilsartan Amidoxime is unique due to its high potency and longer duration of action compared to other ARBs. It has a stronger affinity for the AT1 receptor and slower dissociation, making it more effective in lowering blood pressure .
Propriétés
Formule moléculaire |
C29H26N4O7 |
|---|---|
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C29H26N4O7/c1-3-37-28-31-23-10-6-9-22(27(34)38-16-24-17(2)39-29(35)40-24)25(23)33(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)32-36/h4-14,36H,3,15-16H2,1-2H3,(H2,30,32) |
Clé InChI |
CQSKEJHMXPTBLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OCC5=C(OC(=O)O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)





![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
